(R)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
®-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a dimethylpropan-1-amine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromo-5-methylphenyl.
Amine Introduction: The brominated compound is then reacted with 2,2-dimethylpropan-1-amine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
®-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The bromine and amine groups play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of an amine.
3-Bromo-5-methylbenzeneboronic acid: Another boronic acid derivative with similar structural features.
Uniqueness
®-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of both a bromine atom and a dimethylpropan-1-amine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H18BrN |
---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-8-5-9(7-10(13)6-8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m0/s1 |
InChI Key |
WWXSFBZWNRKAHM-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](C(C)(C)C)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C(C)(C)C)N |
Origin of Product |
United States |
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